molecular formula C19H23FN2O3 B2563686 N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide CAS No. 1311744-24-7

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide

Cat. No.: B2563686
CAS No.: 1311744-24-7
M. Wt: 346.402
InChI Key: YYQGJJIPWKQBSP-UHFFFAOYSA-N
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Description

N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-3-(4-fluorophenyl)butanamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-cyano-1,4-dioxaspiro[45]decan-8-yl}-3-(4-fluorophenyl)butanamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-8-ol
  • 1,4-Dioxaspiro[4.5]decan-8-one
  • N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(3-methoxyphenyl)propanamide

Uniqueness

N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(4-fluorophenyl)butanamide stands out due to its unique combination of a spirocyclic core with cyano and fluorophenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-3-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c1-14(15-2-4-16(20)5-3-15)12-17(23)22-18(13-21)6-8-19(9-7-18)24-10-11-25-19/h2-5,14H,6-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQGJJIPWKQBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1(CCC2(CC1)OCCO2)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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